molecular formula C20H22O6 B1205952 Dihydrocubebin CAS No. 24563-03-9

Dihydrocubebin

Cat. No.: B1205952
CAS No.: 24563-03-9
M. Wt: 358.4 g/mol
InChI Key: JKCVMTYNARDGET-HOTGVXAUSA-N
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Chemical Reactions Analysis

Types of Reactions: Dihydrocubebin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dihydrocubebin has a wide range of scientific research applications:

Mechanism of Action

Dihydrocubebin exerts its effects primarily through the inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of various drugs . By inhibiting this enzyme, this compound can affect the pharmacokinetics of drugs metabolized by CYP3A4, potentially leading to altered drug efficacy and toxicity.

Comparison with Similar Compounds

    Cubebin: Another lignan compound with similar structural features.

    Hinokinin: A related lignan with comparable biological activities.

    Dihydroclusin: Shares structural similarities with dihydrocubebin.

Uniqueness: this compound is unique due to its specific inhibitory effects on cytochrome P450 3A4 (CYP3A4), which distinguishes it from other similar lignans .

Properties

CAS No.

24563-03-9

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol

InChI

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1

InChI Key

JKCVMTYNARDGET-HOTGVXAUSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO

24563-03-9

Synonyms

1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)-
dihydrocubebin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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